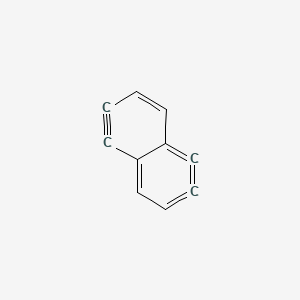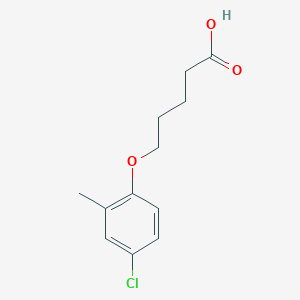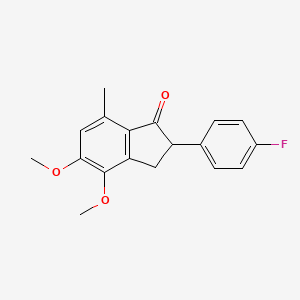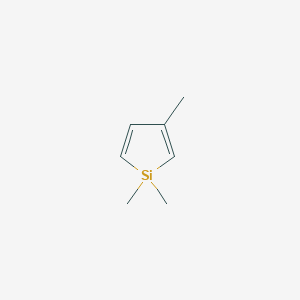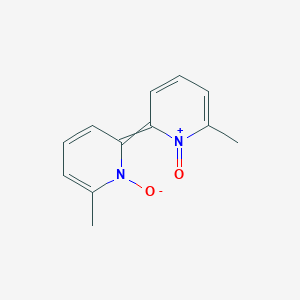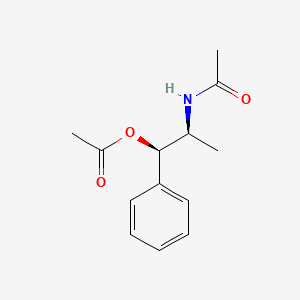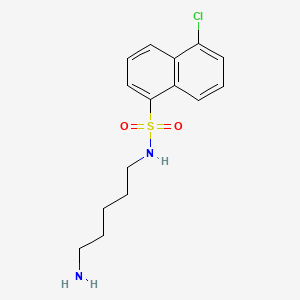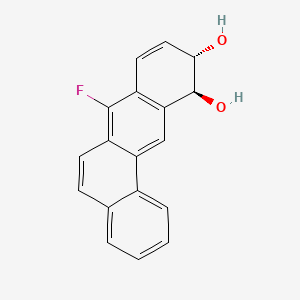
Benz(a)anthracene-10,11-diol, 7-fluoro-10,11-dihydro-, trans-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benz(a)anthracene-10,11-diol, 7-fluoro-10,11-dihydro-, trans- is a polycyclic aromatic hydrocarbon derivative This compound is characterized by the presence of a fluorine atom and two hydroxyl groups on the benz(a)anthracene structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benz(a)anthracene-10,11-diol, 7-fluoro-10,11-dihydro-, trans- typically involves the fluorination of benz(a)anthracene followed by dihydroxylation. The reaction conditions often require the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperature and pressure conditions. The dihydroxylation step can be achieved using osmium tetroxide (OsO4) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO).
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination and dihydroxylation processes. These processes are optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Benz(a)anthracene-10,11-diol, 7-fluoro-10,11-dihydro-, trans- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the diol groups to corresponding alcohols or alkanes.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of Benz(a)anthracene-10,11-diol, 7-fluoro-10,11-dihydro-, trans-.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a precursor for synthesizing more complex polycyclic aromatic hydrocarbons and studying reaction mechanisms involving fluorinated aromatic compounds.
Biology
In biological research, Benz(a)anthracene-10,11-diol, 7-fluoro-10,11-dihydro-, trans- is studied for its potential interactions with biological macromolecules, such as DNA and proteins, and its effects on cellular processes.
Medicine
The compound is investigated for its potential therapeutic applications, including its role as an anticancer agent due to its ability to interact with DNA and induce apoptosis in cancer cells.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells, due to its unique electronic properties.
Mécanisme D'action
The mechanism of action of Benz(a)anthracene-10,11-diol, 7-fluoro-10,11-dihydro-, trans- involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function, leading to cell cycle arrest and apoptosis. Additionally, it can inhibit specific enzymes involved in cellular metabolism, further contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benz(a)anthracene-10,11-diol, 10,11-dihydro-7-methyl-, trans-
- Benz(a)anthracene-10,11-diol, 10,11-dihydro-, dibenzoate, trans-
- Benz(a)anthracene-7,12-dione
Uniqueness
Benz(a)anthracene-10,11-diol, 7-fluoro-10,11-dihydro-, trans- is unique due to the presence of the fluorine atom, which significantly alters its chemical reactivity and biological activity compared to its non-fluorinated analogs. The fluorine atom enhances the compound’s stability and lipophilicity, making it more effective in certain applications, such as drug development and material science.
Propriétés
Numéro CAS |
82846-09-1 |
|---|---|
Formule moléculaire |
C18H13FO2 |
Poids moléculaire |
280.3 g/mol |
Nom IUPAC |
(10S,11S)-7-fluoro-10,11-dihydrobenzo[a]anthracene-10,11-diol |
InChI |
InChI=1S/C18H13FO2/c19-17-12-6-5-10-3-1-2-4-11(10)14(12)9-15-13(17)7-8-16(20)18(15)21/h1-9,16,18,20-21H/t16-,18-/m0/s1 |
Clé InChI |
GUEOEIUUVZOHHZ-WMZOPIPTSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C=CC3=C(C4=C(C=C32)[C@@H]([C@H](C=C4)O)O)F |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C(C4=C(C=C32)C(C(C=C4)O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Triphenyl[1-(trimethylsilyl)ethylidene]-lambda~5~-phosphane](/img/structure/B14407894.png)
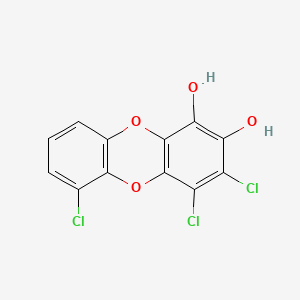

![{[(Trimethylsilyl)oxy]imino}methanone](/img/structure/B14407913.png)
